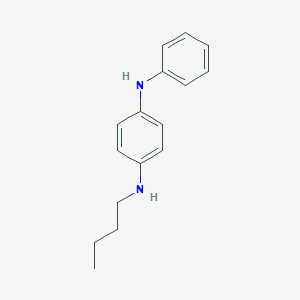

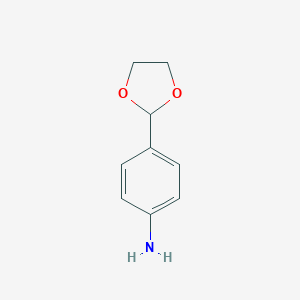

4-(1,3-Dioxolan-2-yl)aniline

Overview

Description

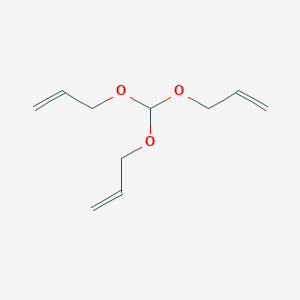

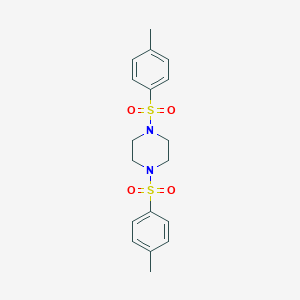

4-(1,3-Dioxolan-2-yl)aniline is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.18900 .

Synthesis Analysis

The synthesis of 4-(1,3-Dioxolan-2-yl)aniline involves several steps. The process starts with 1,3-Dioxolane and 4-Nitrobenzaldehyde . The exact synthesis process is not available in the search results.Molecular Structure Analysis

The molecular structure of 4-(1,3-Dioxolan-2-yl)aniline consists of 9 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The exact structure is not available in the search results.Physical And Chemical Properties Analysis

4-(1,3-Dioxolan-2-yl)aniline has a density of 1.203g/cm3 . It has a boiling point of 313.119ºC at 760 mmHg and a melting point of 74-79 °C(lit.) . The flash point is 156.348ºC .Scientific Research Applications

Synthesis of Luminogens

4-(1,3-Dioxolan-2-yl)aniline: is utilized in the synthesis of luminogens . Luminogens are compounds that exhibit luminescence, which means they can emit light upon excitation. This property is particularly useful in the development of new organic light-emitting diodes (OLEDs), which are used in display and lighting technologies. The compound’s ability to stabilize light-emitting species makes it valuable for creating more efficient and longer-lasting OLED materials.

Production of Fluorescent Polyimides

This compound is also instrumental in producing fluorescent polyimides . Polyimides are polymers known for their thermal stability, making them suitable for high-temperature applications. When fluorescent groups are introduced into polyimides, they can be used as advanced materials in microelectronics and as sensors to detect changes in the environment, such as pH or temperature shifts.

Development of Caspase-3 Inhibitors

In medicinal chemistry, 4-(1,3-Dioxolan-2-yl)aniline serves as a precursor in the development of small molecule caspase-3 inhibitors . Caspase-3 is a critical enzyme in the process of apoptosis, or programmed cell death. Inhibitors of this enzyme have potential therapeutic applications in treating diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders.

Chemical Synthesis and Chromatography

The compound finds application in various chemical synthesis processes and chromatography . Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules. In chromatography, it can be used as a standard or reference compound due to its well-defined properties, such as boiling point and molecular weight.

Material Science Research

4-(1,3-Dioxolan-2-yl)aniline: is relevant in material science research, where it’s used to modify the properties of materials . By incorporating this compound into materials, scientists can alter characteristics like flexibility, refractivity, and electrical conductivity, which is essential for developing new materials with specific desired properties.

Life Science Applications

Lastly, in life sciences, this compound can be used in the study of biological systems . Its properties may allow it to interact with biological molecules in a predictable manner, making it a useful tool in understanding molecular interactions within cells, protein binding studies, and even drug design.

Mechanism of Action

Target of Action

It is used as a reagent in the preparation of luminogens and fluorescent polyimides . It is also used in the preparation of a novel class of small molecule caspase-3 inhibitors . Caspase-3 is a crucial enzyme in apoptosis, or programmed cell death, and inhibiting it can have significant effects on cell survival and proliferation .

Mode of Action

As a reagent, it likely interacts with other compounds to form new chemical structures. When used in the synthesis of caspase-3 inhibitors, it may contribute to the formation of a compound that can bind to and inhibit the action of caspase-3 .

Biochemical Pathways

If it is involved in the synthesis of caspase-3 inhibitors, it could indirectly affect the apoptosis pathway by reducing the activity of caspase-3 .

Pharmacokinetics

Its physicochemical properties suggest that it has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

As a reagent in the synthesis of caspase-3 inhibitors, it may contribute to the inhibition of apoptosis, potentially affecting cell survival and proliferation .

Action Environment

It is recommended to be stored under an inert atmosphere and at room temperature , suggesting that exposure to oxygen and extreme temperatures may affect its stability.

properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSXXZWXWHAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456105 | |

| Record name | 4-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dioxolan-2-yl)aniline | |

CAS RN |

19073-14-4 | |

| Record name | 4-(1,3-dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)

![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)